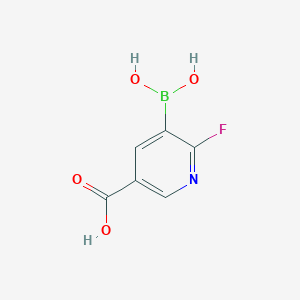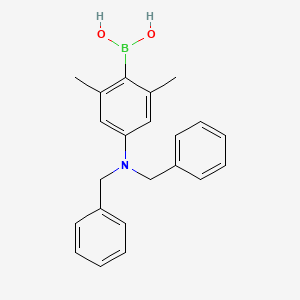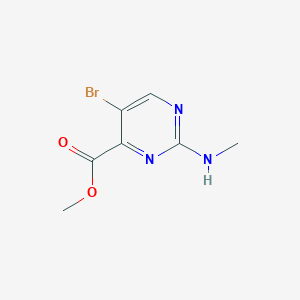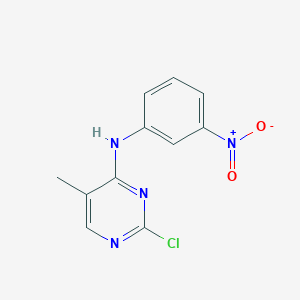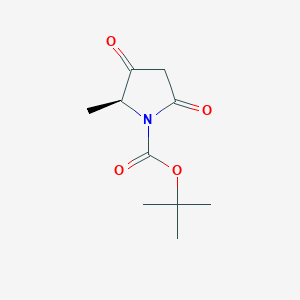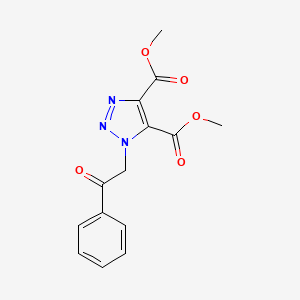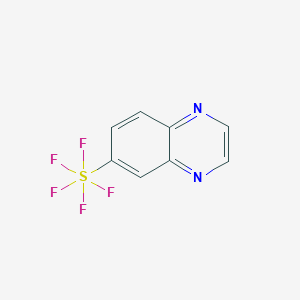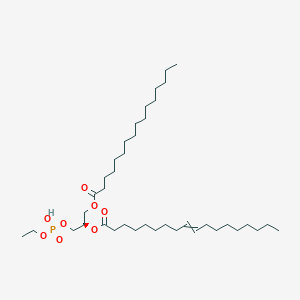![molecular formula C11H11F3N2O B1425684 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one CAS No. 1246551-30-3](/img/structure/B1425684.png)
3-[2-(Trifluoromethyl)phenyl]piperazin-2-one
Overview
Description
“3-[2-(Trifluoromethyl)phenyl]piperazin-2-one” is a compound with the IUPAC name 3-[2-(Trifluoromethyl)phenyl]-2-piperazinone . It has a molecular weight of 244.22 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “3-[2-(Trifluoromethyl)phenyl]piperazin-2-one” is 1S/C11H11F3N2O/c12-11(13,14)8-4-2-1-3-7(8)9-10(17)16-6-5-15-9/h1-4,9,15H,5-6H2,(H,16,17) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“3-[2-(Trifluoromethyl)phenyl]piperazin-2-one” has a molecular weight of 244.22 . It is a powder and is stored at room temperature .Scientific Research Applications
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, including compounds like 3-[2-(Trifluoromethyl)phenyl]piperazin-2-one, have been extensively studied for their therapeutic potential. These compounds are integral to the design of a variety of drugs with applications across a range of therapeutic areas such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The modifications of the piperazine nucleus significantly influence the medicinal properties of the resulting molecules, allowing for targeted drug discovery and development efforts in treating various diseases. The versatility of piperazine-based molecules is highlighted by their incorporation into drugs targeting the central nervous system (CNS), showcasing their broad potential in pharmacotherapy (Rathi, Syed, Shin, & Patel, 2016).
Role in Anti-Mycobacterial Research
The structural framework of piperazine derivatives has been leveraged in the development of potent anti-mycobacterial agents. Research over the past decades has demonstrated the efficacy of piperazine-containing compounds against Mycobacterium tuberculosis, including strains resistant to conventional treatments. This review underscores the importance of piperazine as a building block in the design of novel anti-TB molecules, contributing to the ongoing efforts to address drug resistance and improve treatment outcomes in tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Pharmacophoric Role in Drug Design
The pharmacophoric role of piperazine and its analogs is crucial in the rational design of new pharmacological agents. By adjusting the substituents on the piperazine ring, researchers can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecules, enhancing their efficacy and safety profiles. This approach has led to the development of novel compounds with improved therapeutic potential, addressing a wide range of health conditions (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)8-4-2-1-3-7(8)9-10(17)16-6-5-15-9/h1-4,9,15H,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNPWQGMNWCJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Trifluoromethyl)phenyl]piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile](/img/structure/B1425602.png)
![3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425604.png)
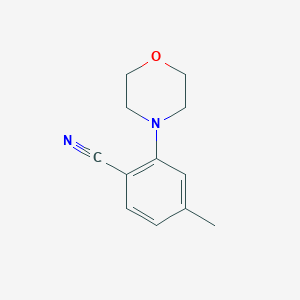
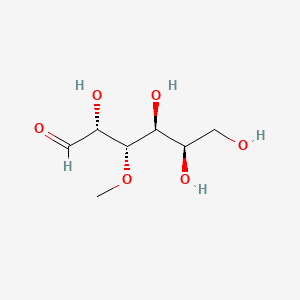
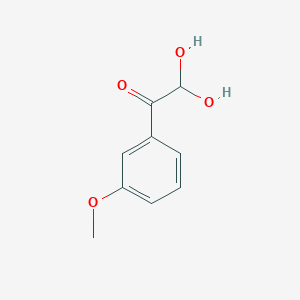
![Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-, (T-4)-tetrachlorozincate(2-) (2:1)](/img/structure/B1425609.png)
